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Compound of Interest

Compound Name: Methyl 3-aminopropanoate

Cat. No.: B1212324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance

(¹³C NMR) spectrum of methyl 3-aminopropanoate. It includes detailed experimental

protocols, quantitative spectral data, and a visual representation of the molecular structure with

its corresponding spectral assignments. This document is intended to serve as a core technical

resource for the identification, characterization, and quality control of this compound in

research and development settings.

¹³C NMR Spectral Data
The ¹³C NMR spectrum of methyl 3-aminopropanoate is characterized by four distinct signals,

corresponding to the four unique carbon environments within the molecule. The chemical shifts

are influenced by the electronic environment of each carbon atom, particularly the presence of

electronegative oxygen and nitrogen atoms. The quantitative data for the ¹³C NMR spectrum of

methyl 3-aminopropanoate hydrochloride, a common salt form for analysis, is summarized

below.
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Signal Chemical Shift (δ) ppm Assignment

1 ~172 C=O (Carbonyl Carbon)

2 ~52 O-CH₃ (Methoxy Carbon)

3 ~35
CH₂-C=O (Methylene Carbon

α to Carbonyl)

4 ~34
CH₂-NH₂ (Methylene Carbon α

to Amine)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

The data is referenced from the analysis of methyl 3-aminopropanoate hydrochloride.

Experimental Protocol
The following is a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum

of methyl 3-aminopropanoate.

1. Sample Preparation:

Accurately weigh 10-20 mg of methyl 3-aminopropanoate hydrochloride.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Deuterated Chloroform - CDCl₃, Deuterated Dimethyl Sulfoxide - DMSO-d₆, or Deuterium

Oxide - D₂O) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if

necessary.

2. Instrumentation and Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹³C NMR Parameters:

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
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Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise

ratio due to the low natural abundance of the ¹³C isotope.

Relaxation Delay: 2-5 seconds.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 77.16 ppm).

Visualization of Spectral Assignments
The following diagram illustrates the chemical structure of methyl 3-aminopropanoate and the

assignment of each carbon atom to its corresponding signal in the ¹³C NMR spectrum.

Caption: Structure of Methyl 3-aminopropanoate with ¹³C NMR peak assignments.

Signaling Pathway and Logical Relationships
The ¹³C NMR spectrum provides a direct readout of the chemical environment of each carbon

atom in the molecule. The logical relationship for interpreting the spectrum is based on the

principles of chemical shift theory.
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¹³C NMR Spectrum Interpretation Workflow

Interpretation Workflow
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Caption: Workflow for the interpretation of the ¹³C NMR spectrum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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